N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide
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Overview
Description
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethanediamide moiety linked to a 4-methylphenylmethyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features used as an antimicrobial agent.
Domiphen bromide:
Uniqueness
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide stands out due to its unique combination of functional groups and potential for diverse applications in scientific research. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound for further study.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-17-6-8-19(9-7-17)16-27-24(30)23(29)26-13-12-21-5-3-4-14-28(21)33(31,32)22-11-10-20(25)15-18(22)2/h6-11,15,21H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUNBWMPOCZZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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